

5-Iodo-4-methoxypyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodo-4-methoxypyrimidine**

Cat. No.: **B2409281**

[Get Quote](#)

An In-Depth Technical Guide to **5-Iodo-4-methoxypyrimidine**

Abstract: This document provides a comprehensive technical overview of **5-Iodo-4-methoxypyrimidine**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It covers the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and potential applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecules.

Core Compound Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. **5-Iodo-4-methoxypyrimidine** is cataloged under several identifiers across major chemical databases.

Identifier	Value	Source
CAS Number	219915-13-6	[1]
IUPAC Name	5-iodo-4-methoxypyrimidine	[2]
Molecular Formula	C ₅ H ₅ IN ₂ O	[1] [2]
Molecular Weight	236.01 g/mol	[1]
Canonical SMILES	COCl=NC=NC=C1I	[1] [2]
InChI	InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3	[2]
InChIKey	HUCADZJNOMQGEE-UHFFFAOYSA-N	[2]

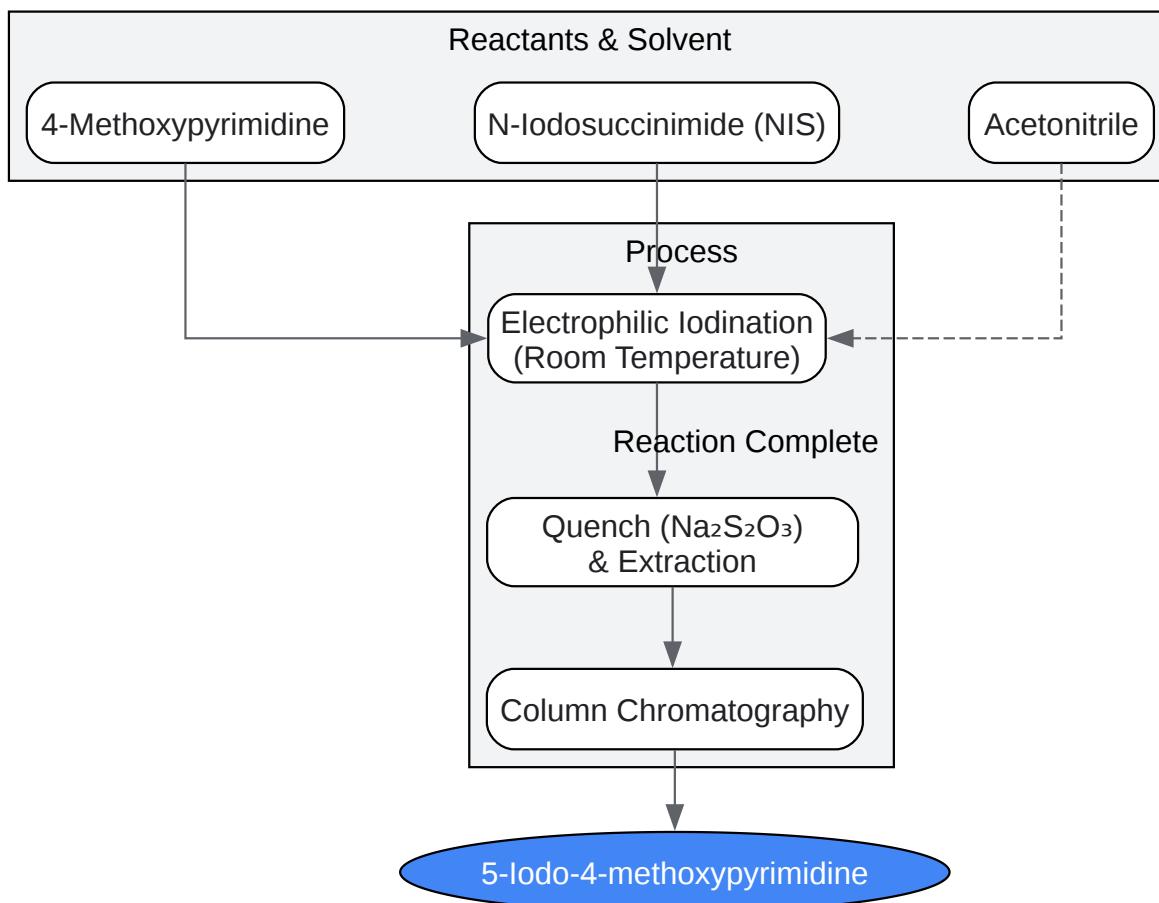
Physicochemical Properties

The physical and chemical properties of **5-Iodo-4-methoxypyrimidine** dictate its handling, storage, and reaction conditions.

Property	Value	Notes
Appearance	White to cream or pale yellow powder/crystal	Based on typical appearance of similar compounds.
Boiling Point	286.3 °C	[1]
Flash Point	88 °C	[1]
Solubility	Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.	Inferred from its structure and common use in organic synthesis.
Storage	Store in a cool, dry, well-ventilated area (2-8°C recommended) away from incompatible substances. [3] [4]	Keep container tightly closed to prevent moisture and light exposure. [4]

Synthesis and Characterization

The synthesis of **5-Iodo-4-methoxypyrimidine** is typically achieved through electrophilic iodination of the corresponding 4-methoxypyrimidine precursor. The electron-donating methoxy group activates the pyrimidine ring, directing the substitution to the C5 position.


Proposed Synthesis Protocol: Electrophilic Iodination

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent such as Acetonitrile or Dichloromethane (DCM).
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize any remaining iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **5-Iodo-4-methoxypyrimidine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Iodo-4-methoxypyrimidine**.

Structural Confirmation (Predicted Spectroscopic Data)

- ^1H NMR (400 MHz, CDCl_3): The spectrum is expected to show three distinct signals:
 - A singlet for the methoxy ($-\text{OCH}_3$) protons around δ 4.0-4.2 ppm.
 - A singlet for the proton at the C6 position (δ ~8.5-8.7 ppm).
 - A singlet for the proton at the C2 position (δ ~8.8-9.0 ppm).

- ^{13}C NMR (100.6 MHz, CDCl_3): Key expected signals include the methoxy carbon, the two CH carbons of the pyrimidine ring, the quaternary carbon bearing the methoxy group, and a distinct signal at low field for the carbon atom bonded to iodine (C5).^[5]
- Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ at $m/z \approx 236$, corresponding to the molecular weight of the compound.^[5]

Reactivity and Strategic Applications

5-Iodo-4-methoxypyrimidine is a valuable intermediate primarily due to the reactivity of the carbon-iodine bond. This functionality makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Key Applications in Synthesis

- Cross-Coupling Reactions: It is widely used in Suzuki and Buchwald-Hartwig cross-coupling reactions.^[3] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of the pyrimidine scaffold into complex target molecules.^[3] This is a cornerstone strategy in the development of kinase inhibitors.^[3]
- Antiviral Drug Development: The pyrimidine core is fundamental to many nucleoside analogues. **5-Iodo-4-methoxypyrimidine** serves as a precursor for synthesizing potential antiviral agents that can inhibit viral replication by targeting enzymes like RNA or DNA polymerase.^[1] Its structure is related to compounds investigated for activity against viruses such as Ebola, MERS-CoV, and SARS coronavirus.^[1]
- Agrochemical Research: The stability and reactivity of this compound also make it useful in designing new bioactive molecules for agricultural applications, aiming for enhanced metabolic stability.^[3]

Illustrative Reaction: Suzuki Coupling

Caption: Generalized Suzuki coupling reaction with **5-Iodo-4-methoxypyrimidine**.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally similar chemicals.

Hazard Identification

- GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
- Signal Word: Warning.[7]

Recommended Personal Protective Equipment (PPE)

- Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[8][9]
- Skin and Body Protection: Wear impervious, flame-resistant protective clothing.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Handling and First Aid

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid formation of dust and aerosols.[8][10] Keep away from heat and sources of ignition.[9]
- Skin Contact: Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water. If irritation persists, consult a doctor.[7][8]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention.
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]

References

- 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine | C12H11IN2O2 | CID 116649165. PubChem. [\[Link\]](#)

- 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. [\[Link\]](#)
- 5-Iodo-4-methylpyrimidine. MySkinRecipes. [\[Link\]](#)
- **5-iodo-4-methoxypyrimidine (C5H5IN2O)**. PubChemLite. [\[Link\]](#)
- 2-(2-Iodo-5-methylphenoxy)-4-methoxypyrimidine | C12H11IN2O2 | CID 133355777. PubChem. [\[Link\]](#)
- PubChem.
- Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$. The Royal Society of Chemistry. [\[Link\]](#)
- Synthesis of 4'-C-alkylated-5-iodo-2'-deoxypyrimidine nucleosides. ARKIVOC. [\[Link\]](#)
- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Iodo-4-methoxypyrimidine | 219915-13-6 | UIA91513 [[biosynth.com](#)]
- 2. PubChemLite - 5-iodo-4-methoxypyrimidine (C5H5IN2O) [[pubchemlite.lcsb.uni.lu](#)]
- 3. 5-Iodo-4-methylpyrimidine [[myskinrecipes.com](#)]
- 4. fishersci.com [[fishersci.com](#)]
- 5. rsc.org [[rsc.org](#)]
- 6. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. fishersci.com [[fishersci.com](#)]
- 8. chemicalbook.com [[chemicalbook.com](#)]
- 9. aksci.com [[aksci.com](#)]
- 10. echemi.com [[echemi.com](#)]
- To cite this document: BenchChem. [5-Iodo-4-methoxypyrimidine CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2409281#5-iodo-4-methoxypyrimidine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com